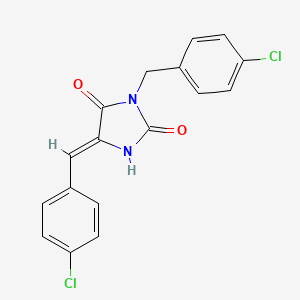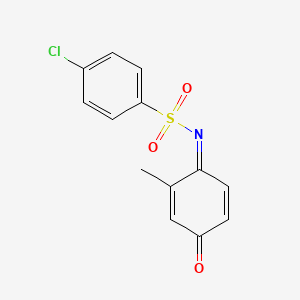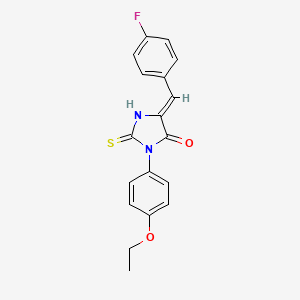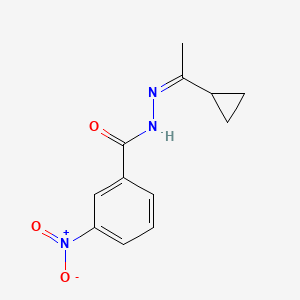
2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime, also known as DMQD, is a synthetic compound that has been widely used in scientific research applications. DMQD is a redox-active molecule that can undergo reversible one-electron reduction and oxidation reactions. The compound has been found to have various biochemical and physiological effects, making it a valuable tool for studying cellular processes and mechanisms of action.
作用机制
2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime undergoes reversible one-electron reduction and oxidation reactions, which allow it to act as a redox-active probe for measuring intracellular redox potentials. The compound can also generate reactive oxygen species (ROS) upon exposure to light, making it a photosensitizer for photodynamic therapy. 2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime has been found to inhibit the activity of various enzymes, including protein kinase C and cyclooxygenase-2, which may contribute to its anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the suppression of inflammatory cytokine production. 2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime has also been found to modulate intracellular signaling pathways, such as the MAPK and NF-κB pathways, which play important roles in cellular processes such as proliferation, differentiation, and apoptosis.
实验室实验的优点和局限性
2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime has several advantages for use in lab experiments, including its redox activity, which allows it to act as a probe for measuring intracellular redox potentials. The compound is also relatively stable and easy to synthesize. However, 2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime has several limitations, including its potential toxicity, which may limit its use in vivo. Additionally, 2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime can generate ROS upon exposure to light, which may cause oxidative damage to cells and tissues.
未来方向
There are several future directions for research involving 2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime, including the development of new synthetic methods for the compound, the investigation of its potential therapeutic applications, and the exploration of its interactions with other molecules and cellular processes. 2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime may also be useful as a tool for studying the role of redox signaling in various physiological and pathological conditions.
合成方法
2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime can be synthesized using a variety of methods, including the reaction of 2,5-dimethyl-1,4-benzoquinone with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or column chromatography.
科学研究应用
2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime has been used in a variety of scientific research applications, including as a redox-active probe for measuring intracellular redox potentials, as a photosensitizer for photodynamic therapy, and as a catalyst for various chemical reactions. 2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime has also been found to have anti-cancer and anti-inflammatory properties, making it a potential therapeutic agent for these conditions.
属性
IUPAC Name |
[(E)-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-10-9-15(18)11(2)8-14(10)17-21-16(19)12-4-6-13(20-3)7-5-12/h4-9H,1-3H3/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNBSUTUFMUULE-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NOC(=O)C2=CC=C(C=C2)OC)C(=CC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N\OC(=O)C2=CC=C(C=C2)OC)/C(=CC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethylbenzo-1,4-quinone O-(4-methoxybenzoyl)oxime | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B5910615.png)

![{4-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5910646.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5910653.png)

![5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5910659.png)

![1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine](/img/structure/B5910672.png)
![7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one](/img/structure/B5910674.png)
![2-methylbenzo-1,4-quinone 1-{O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime}](/img/structure/B5910680.png)
